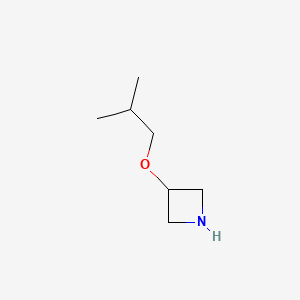

3-(2-Methylpropoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)5-9-7-3-8-4-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSAGACOQSNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methylpropoxy Azetidine and Its Analogs

Precursor Design and Preparative Strategies for the Azetidine (B1206935) Ring System

The construction of the azetidine ring system hinges on the strategic design of linear precursors that can undergo efficient cyclization. Common strategies involve the use of γ-amino alcohols, γ-haloamines, or the reduction of β-lactams. acs.orgresearchgate.net For a target like 3-(2-Methylpropoxy)azetidine, a logical precursor would be a 1,3-propanediol (B51772) derivative or a γ-amino alcohol, where one hydroxyl group is protected as the isobutoxy ether and the other functionalities are set up for ring closure.

A primary route involves starting with 2-substituted-1,3-propanediols. These can be converted into bis-electrophiles, such as a bis-triflate, in situ, which then react with a primary amine to form the 1,3-disubstituted azetidine. acs.org Another powerful approach begins with β-amino alcohols, which can be elaborated through steps like N-arylation, N-cyanomethylation, and subsequent one-pot mesylation and base-induced ring closure to yield diversely substituted azetidines. organic-chemistry.org The synthesis of the specific isobutoxy side chain can be achieved by Williamson ether synthesis on a suitable 3-hydroxyazetidine precursor or by incorporating the ether onto the acyclic precursor before cyclization.

Intramolecular Cyclization Approaches for Azetidine Construction

Intramolecular cyclization is the most common and direct method for forming the azetidine ring. researchgate.netresearchgate.net This approach involves a precursor molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon atom at the γ-position, poised for ring formation.

Nucleophilic Cyclizations and 4-exo-tet Substitutions

The formation of an azetidine ring via intramolecular nucleophilic substitution is a classic 4-exo-tet cyclization. researchgate.net This process typically involves a γ-amino alcohol or γ-haloamine precursor. The hydroxyl group of a γ-amino alcohol can be activated by converting it into a good leaving group, such as a tosylate, mesylate, or halide. acs.orgrsc.org Subsequent treatment with a base facilitates the intramolecular SN2 reaction, where the amine nitrogen attacks the electrophilic γ-carbon, displacing the leaving group to form the four-membered ring. researchgate.netrsc.org

For instance, the cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine requires a strong base like LiHMDS due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing trifluoromethyl group. rsc.org The Mitsunobu reaction is another effective method for the cyclization of γ-amino alcohols, proceeding smoothly under mild conditions. acs.orgrsc.org A key challenge in these reactions can be the competition with elimination reactions, which may lead to the formation of undesired olefin byproducts. rsc.org

Base-Promoted Ring Closures

Base-promoted ring closures are a cornerstone of azetidine synthesis, particularly from γ-haloamine precursors. researchgate.net In this method, a base is used to deprotonate the amine, increasing its nucleophilicity and promoting the intramolecular cyclization onto the carbon bearing a halogen. rsc.org The choice of base and reaction conditions is critical to favor the desired 4-exo-tet cyclization over competing side reactions. acs.orgrsc.org For example, the cyclization of certain γ-chloroamines with bases like K₂CO₃ can lead to a mixture of the desired azetidine and an olefin byproduct. rsc.org The synthesis of methyl 1-cyclohexylazetidine-2-carboxylate exemplifies this strategy, where a γ-haloamine intermediate is cyclized using a base like DIPEA.

A notable example involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol, which, after reduction of the imine, undergoes a base-promoted cyclization to form 3-methoxy-3-methylazetidines. acs.org This reaction proceeds through an initial aziridine (B145994) formation followed by a rare rearrangement to the more thermodynamically stable azetidine. acs.orgbham.ac.uk

Ring Contraction Strategies

Ring contraction offers a less common but powerful method for synthesizing azetidines from larger, more easily accessible heterocyclic precursors like pyrrolidines. rsc.orgorganic-chemistry.org One such strategy involves the reaction of α-bromo N-sulfonylpyrrolidinones with a nucleophile, such as an alcohol, in the presence of a base like potassium carbonate. organic-chemistry.org The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by N–C(O) bond cleavage and subsequent intramolecular SN2 cyclization by the resulting γ-positioned amide anion, effectively contracting the five-membered ring to a four-membered one. rsc.org This method is versatile, allowing for the incorporation of various nucleophiles to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org Another reported ring contraction involves the thermal or photochemical treatment of a dihydrotriazole, which is proposed to form an azirine that can rearrange to an azetine. nih.gov

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, provide a highly atom-economical and direct route to the azetidine core. nih.govspringernature.com These reactions involve the combination of two unsaturated partners to form the four-membered ring in a single step.

Aza Paternò–Büchi Reactions

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. rsc.orgresearchgate.netrsc.org This reaction is arguably one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govspringernature.com However, its application has been historically limited due to competing relaxation pathways for the photoexcited imine, such as E/Z isomerization, which prevents the cycloaddition. rsc.orgchemrxiv.org

Recent advances have overcome some of these challenges through the use of visible-light photocatalysis. springernature.comspringernature.com By using a suitable photocatalyst, such as an iridium complex, it is possible to activate imine equivalents like oximes or 2-isoxazoline-3-carboxylates via triplet energy transfer. chemrxiv.orgrsc.org This excited triplet state can then engage with an alkene in a [2+2] cycloaddition to form the azetidine ring with high efficiency and under mild conditions. rsc.orgresearchgate.net Both intermolecular and intramolecular versions of this reaction have been developed, greatly expanding the scope and utility of the aza Paternò–Büchi reaction for constructing complex azetidine scaffolds. springernature.comnih.govscilit.com

Table 1. Examples of Intramolecular Cyclization for Azetidine Synthesis

| Precursor Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| γ-Amino alcohol | PPh₃, DIAD (Mitsunobu reaction) | Substituted azetidine | rsc.org |

| N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS, THF, reflux | 2-(Trifluoromethyl)azetidine | rsc.org |

| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃, MeOH/MeCN (Ring Contraction) | α-Carbonyl-N-sulfonylazetidine | rsc.org |

Table 2. Examples of Aza Paternò–Büchi Reactions

| Imine Source | Alkene Partner | Key Conditions | Reference |

|---|---|---|---|

| 2-Isoxazoline-3-carboxylates | Various activated/unactivated alkenes | Visible light, Ir(III) photocatalyst | rsc.org |

| Oximes | Olefins | Visible light, Iridium photocatalyst | chemrxiv.org |

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | UV light, Acetone (triplet sensitizer) | rsc.org |

Visible Light-Mediated [2+2] Photocycloadditions

Visible light-mediated [2+2] photocycloaddition has emerged as a powerful and mild methodology for the synthesis of azetidines. chemrxiv.orgchemrxiv.org This approach, analogous to the Paternò-Büchi reaction, involves the cycloaddition of an imine and an olefin to form the strained four-membered azetidine ring. chemrxiv.org A significant advancement in this area is the use of an iridium photocatalyst, which facilitates the reaction between oximes and olefins under operationally simple conditions with low catalyst loadings. chemrxiv.org

This method is characterized by its broad functional group tolerance. chemrxiv.org Mechanistic studies suggest that the reaction proceeds through a triplet energy transfer mechanism. chemrxiv.org Specifically, 2-isoxazoline-3-carboxylates have been identified as effective oxime precursors that, upon activation by an iridium(III) photocatalyst via triplet energy transfer, readily undergo [2+2] cycloaddition with a variety of alkenes. rsc.orgnih.govspringernature.com This strategy allows for the synthesis of highly functionalized azetidines from readily available starting materials. chemrxiv.orgnih.gov The resulting azetidine products can be further transformed, for instance, by cleaving the N–O bond with zinc metal under acidic conditions, to yield valuable building blocks. chemrxiv.org

Notably, this visible-light-mediated approach has been successfully applied to the intermolecular aza Paternò-Büchi reaction of glyoxylate (B1226380) oximes, which are activated via triplet energy transfer. chemrxiv.org The operational simplicity and mild conditions of these photocycloaddition reactions make them a highly attractive and general method for accessing diverse and highly functionalized azetidine scaffolds. chemrxiv.orgnih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a versatile and efficient platform for the synthesis of azetidines, including 3-substituted analogs. These methods often provide access to complex azetidine structures that are challenging to obtain through traditional synthetic routes. rsc.org

A significant breakthrough in azetidine synthesis involves the use of palladium-catalyzed intramolecular C(sp³)–H amination. rsc.org This methodology allows for the direct formation of the azetidine ring from picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.org The reaction demonstrates excellent functional group tolerance, and the directing group can be subsequently cleaved to afford the functionalized azetidine. rsc.org

The strategic application of C–H activation has been demonstrated in the synthesis of complex, biologically active molecules. For example, a palladium-catalyzed C(sp³)–H arylation of an azetidine precursor was a key step in the synthesis of a bicyclic azetidine with antimalarial activity. acs.org This approach highlights the power of C–H functionalization to introduce molecular complexity at a late stage of a synthetic sequence. acs.orgnih.gov While C–H activation has been widely applied to other saturated heterocycles, its use in azetidine synthesis is a more recent and developing area. acs.org

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for the functionalization of the azetidine ring. mdpi.comnih.gov This palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and other substituents onto the azetidine scaffold. mdpi.comnih.gov

For instance, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to generate a library of novel heterocyclic amino acid derivatives. mdpi.comnih.gov The Suzuki-Miyaura reaction has also been utilized in a polar-radical relay strategy, where the ring strain of benzoylated 1-azabicyclo[1.1.0]butane facilitates a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling with boronic acids. This method provides access to azetidines bearing all-carbon quaternary centers with excellent functional group tolerance. organic-chemistry.org

C–H Activation Methodologies

Strain-Release Homologation Techniques

The inherent ring strain of azabicyclo[1.1.0]butanes provides a potent driving force for their use in the modular synthesis of azetidines. rsc.orgorganic-chemistry.orgacs.orgnih.gov This strain-release homologation strategy involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. organic-chemistry.orgacs.orgnih.gov

The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which then traps a boronic ester to form an intermediate boronate complex. acs.orgnih.gov Subsequent N-protonation of this complex triggers a 1,2-migration, leading to the cleavage of the central C-N bond and relieving the ring strain to form the desired azetidine. organic-chemistry.orgacs.orgnih.gov This methodology is notable for its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity. acs.orgnih.gov The resulting N-H azetidinyl boronic esters can be further functionalized, making this a highly modular approach to diverse azetidine structures. organic-chemistry.orgacs.orgnih.gov This powerful technique has been successfully applied to the synthesis of the MEK inhibitor, cobimetinib. nih.govthieme-connect.com

Aza-Michael Addition Pathways

Aza-Michael addition is a versatile and powerful method for the construction of C–N bonds, and it has been effectively applied to the synthesis of functionalized azetidines. mdpi.comresearchgate.netdntb.gov.ua This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

A common strategy involves the preparation of a methyl 2-(N-Boc-azetidin-3-ylidene)acetate intermediate from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.comresearchgate.net This α,β-unsaturated ester then serves as a Michael acceptor for various NH-heterocycles, leading to the formation of 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.netresearchgate.net This approach has been used to synthesize a range of new heterocyclic amino acid derivatives containing the azetidine ring. mdpi.com The aza-Michael addition has proven to be an efficient method for creating functionalized azetidine building blocks. mdpi.comresearchgate.net

Reductive Synthesis from β-Lactam Precursors

The reduction of β-lactams (azetidin-2-ones) is a well-established and frequently utilized method for the synthesis of azetidines. acs.org This is largely due to the ready availability of a wide variety of β-lactam precursors. acs.org

The reduction of the amide carbonyl group in the β-lactam ring can be achieved using various reducing agents. researchgate.net Common reagents for this transformation include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alanes. acs.org These reductions are generally rapid and provide good yields of the corresponding N-substituted azetidines. acs.org A key advantage of this method is that the stereochemistry of the substituents on the ring is typically retained during the reduction process. acs.org However, the presence of Lewis acids, particularly with alane reagents, can sometimes lead to the opening of the strained four-membered ring, especially when the azetidine nucleus has electron-rich substituents. acs.org Despite this potential limitation, the reduction of β-lactams remains a convenient and important strategy for accessing the azetidine core structure. acs.orgrsc.org

Radical-Mediated Cyclizations

The construction of the strained azetidine ring can be achieved through radical-mediated cyclization reactions, which offer alternative pathways to traditional ionic methods. These approaches often involve the formation of a carbon-centered radical that subsequently attacks an unsaturated bond to form the four-membered ring.

One notable strategy is the anti-Baldwin 4-exo-dig radical cyclization. For instance, ynamides have been shown to undergo smooth cyclization to the corresponding azetidines upon reaction with a heteroleptic copper complex in the presence of an amine under visible light irradiation. researchgate.net This photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes represents an efficient method for constructing the azetidine core. researchgate.netdntb.gov.ua Density functional theory (DFT) calculations have indicated that the formation of a tertiary radical intermediate is crucial for the success of this cyclization. researchgate.net

Another approach involves the radical-mediated synthesis of azetidin-2,3-diones, which can serve as versatile synthons for further functionalization to obtain biologically active compounds. researchgate.net Although not a direct route to 3-alkoxyazetidines, these methods highlight the utility of radical chemistry in forming the core azetidine structure, which can be subsequently modified.

| Radical Cyclization Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| 4-exo-dig Cyclization | Ynamides, Amines | Copper Complex, Visible Light | Anti-Baldwin cyclization; Forms substituted azetidines. | researchgate.net |

| Photo-induced [3+1] Radical Cascade | Aliphatic Amines, Alkynes | Copper Catalyst, Visible Light | Efficient construction of the azetidine ring. | dntb.gov.ua |

| Radical-Mediated Synthesis | N/A | N/A | Forms azetidin-2,3-dione synthons. | researchgate.net |

Synthetic Challenges and Solutions for Incorporating the 2-Methylpropoxy Moiety at C-3

The synthesis of 3-substituted azetidines, particularly with an ether linkage like the 2-methylpropoxy group, presents several challenges. The primary difficulty lies in the inherent ring strain of the four-membered azetidine ring, which makes its formation thermodynamically and kinetically less favorable compared to five- or six-membered rings. semanticscholar.orgbham.ac.ukrsc.org Facile ring-opening of the strained heterocycle can also lead to low yields of the desired product. bham.ac.uk

Several strategies have been developed to introduce an alkoxy group, such as the 2-methylpropoxy moiety, at the C-3 position of the azetidine ring. These methods often involve either the cyclization of a precursor already containing the ether linkage or the post-functionalization of a pre-formed azetidine ring.

Nucleophilic Substitution on 3-Hydroxyazetidine: A common and direct method involves the O-alkylation of 3-hydroxyazetidine. This precursor can be synthesized through various routes, including the photochemical Yang reaction processed under flow conditions. durham.ac.uk The hydroxyl group can then be deprotonated with a base (e.g., sodium hydride) and reacted with an appropriate alkylating agent, such as 1-bromo-2-methylpropane, to form the desired ether.

Brønsted Acid-Catalyzed Alkylation: A robust method for synthesizing 3-alkoxyazetidines involves the Brønsted acid-catalyzed reaction of 3-aryl-azetidinols with alcohols. rsc.orgrsc.org This approach selectively activates the tertiary benzylic alcohol of the azetidinol (B8437883), allowing it to react with an alcohol (like 2-methylpropanol) to form the ether while keeping the azetidine ring intact. This method avoids the need for strong bases and alkyl halides. rsc.orgrsc.org

Aziridine to Azetidine Rearrangement: The synthesis of 3-alkoxyazetidines can be accomplished via the rearrangement of substituted aziridines. For example, treating N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in an alcohol solvent (e.g., methanol) can lead to the formation of 3-methoxy-3-methylazetidines. acs.org This reaction proceeds through an initial reduction and cyclization to an aziridine, which then rearranges to the more thermodynamically stable azetidine, trapping the alcohol solvent to form the ether linkage. acs.orgrsc.org

Strain-Release Functionalization: 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained precursors that can be opened by nucleophiles under acidic conditions. chemrxiv.org The exposure of ABBs to an alcohol, such as 2-methylpropanol, in the presence of an acid like trifluoromethanesulfonic acid (TfOH), results in the stereospecific formation of the corresponding 3-alkoxyazetidine. chemrxiv.org

Controlling the regiochemistry and stereochemistry is paramount when synthesizing a specific isomer of a 3-substituted azetidine. The challenge lies in directing the nucleophilic attack or cyclization to the desired position and achieving the correct spatial orientation of the substituents.

A general and scalable two-step method for the regio- and diastereoselective synthesis of 2,3-disubstituted azetidines has been reported. semanticscholar.orgacs.orgresearchgate.net This kinetically controlled reaction involves the cyclization of intermediates like benzylaminomethyloxiranes using a superbase, which selectively forms the strained four-membered ring over the thermodynamically favored five-membered pyrrolidine (B122466) ring. semanticscholar.orgacs.org Spectroscopic analysis confirms that the substituents are arranged in a trans geometry around the azetidine ring. acs.org

Lanthanide catalysts, such as La(OTf)₃, have been shown to promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This catalytic reaction proceeds with high C3-selectivity, leading to the formation of 3-hydroxyazetidines, which are key intermediates for 3-alkoxyazetidines. nih.govfrontiersin.org

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines provides a powerful method for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This three-component coupling reaction allows for the introduction of two functional groups to the azetidine ring with complete control over absolute and relative stereochemistry. acs.org

| Method | Key Reagents/Catalyst | Selectivity Control | Outcome | Reference |

| Cyclization of Oxiranes | LiDA-KOR superbase | Kinetic control | trans-2,3-disubstituted azetidines | acs.org |

| Aminolysis of Epoxy Amines | La(OTf)₃ | Catalyst-controlled C3-attack | 3-Hydroxyazetidines | nih.govfrontiersin.org |

| Boryl Allylation of Azetines | Copper/Chiral Ligand | Chiral catalyst | Enantioenriched 2,3-disubstituted azetidines | acs.org |

Strategies for Ether Linkage Formation at the Azetidine Core

Optimization and Scalability Considerations for this compound Synthesis

For a synthetic route to be practical, particularly for pharmaceutical or industrial applications, it must be optimized for yield, purity, and scalability. Several reported methods for azetidine synthesis have demonstrated potential for large-scale production.

The two-step regio- and diastereoselective synthesis of azetidines from oxirane precursors has been proven to be a scalable process. Reactions have been successfully performed on a 20 mmol scale with yields comparable to smaller, 0.5 mmol reactions, highlighting its efficiency and potential for larger-scale manufacturing. semanticscholar.orgacs.orgresearchgate.net Similarly, a superbase-induced method for forming azetidines from epoxides is noted for its scalability and excellent yields.

A three-step approach to C2-substituted azetidines using chiral tert-butanesulfinamides has been shown to be effective on a gram-scale, producing the final product in good yield with a single purification step. nih.gov Another scalable approach involves a two-step synthesis of 3-chloropropanal, a key precursor, which can be performed on a 25-gram scale without the need for chromatography. nih.gov

The use of continuous flow chemistry offers significant advantages for scalability and safety. For example, the synthesis of 3-hydroxyazetidines via a photochemical Yang reaction has been successfully scaled up using a flow reactor. durham.ac.uk This not only allows for larger quantities to be produced but can also dramatically reduce reaction times and simplify the process. durham.ac.uk

Mechanistic Investigations of 3 2 Methylpropoxy Azetidine Reactivity

Mechanisms of Azetidine (B1206935) Ring-Opening Reactions

The four-membered ring of azetidine is significantly more stable than its three-membered counterpart, aziridine (B145994), yet it possesses considerable ring strain (approximately 25.4 kcal/mol) compared to the larger pyrrolidine (B122466) ring (5.4 kcal/mol). rsc.org This intermediate strain energy makes the azetidine ring susceptible to opening under specific conditions, providing a versatile platform for the synthesis of diverse acyclic amine derivatives. The mechanisms of these ring-opening reactions are varied and are influenced by the nature of the reactants, catalysts, and external stimuli.

Nucleophilic Ring-Opening Pathways

The nucleophilic ring-opening of azetidines typically requires activation of the ring nitrogen, as the azetidine ring is generally stable to nucleophilic attack without prior activation. rsc.orgorganic-chemistry.org This activation is commonly achieved through N-quaternization or by using Lewis or Brønsted acids. organic-chemistry.orgiitk.ac.in The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond.

For an unsymmetrically substituted azetidine like 3-(2-methylpropoxy)azetidine, the regioselectivity of the nucleophilic attack is a key consideration. The attack can occur at either the C2 or C4 position. The outcome is governed by a combination of steric and electronic factors. In many cases, nucleophilic attack is favored at the less-substituted carbon (C4) due to reduced steric hindrance. organic-chemistry.org However, electronic effects from substituents can alter this preference.

In the case of this compound, the ether oxygen at the 3-position is an electron-withdrawing group, which could influence the electron density at the adjacent ring carbons. Mechanistic studies on related 2-aryl-N-tosylazetidines have shown that the ring-opening can proceed via an SN2 pathway. iitk.ac.in For this compound, activation of the nitrogen followed by nucleophilic attack would likely lead to a mixture of products arising from attack at C2 and C4. The bulky 2-methylpropoxy group might sterically hinder attack at C2 to some extent, favoring the formation of the product from attack at C4.

A plausible synthetic route to 3-alkoxyazetidines involves the thermal isomerization of kinetically favored aziridines, which can then undergo substitution with an alcohol. rsc.org The mechanism for the formation of 3-alkoxyazetidines can also involve the intramolecular nucleophilic displacement of a leaving group, such as a bromide, from the 3-position by an alcohol solvent, proceeding through a bicyclic aziridinium (B1262131) ion intermediate. rsc.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Activated Azetidines (Analogous Systems)

| Azetidine Derivative (Activated) | Nucleophile | Major Product from Attack at: | Reference |

| 2-Aryl-N-tosylazetidine | Aldehydes/Ketones | C2 (SN2) | iitk.ac.in |

| N-Acylazetidine | Thiols | C2/C4 (desymmetrization) | rsc.org |

| 2-Arylazetidinium Salt | Halides (F⁻, Cl⁻, Br⁻) | C2 (more substituted) | organic-chemistry.org |

This table presents data from analogous systems to illustrate the principles of regioselectivity in azetidine ring-opening reactions.

Strain-Driven Reactivity and Energetic Considerations

The primary driving force for the ring-opening of azetidines is the release of ring strain. With a strain energy of about 25.4 kcal/mol, the azetidine ring is thermodynamically predisposed to open, forming more stable, strain-free acyclic structures. rsc.org This inherent energy facilitates reactions that might otherwise be energetically unfavorable.

Table 2: Comparative Ring Strain Energies of Cyclic Amines

| Compound | Ring Size | Approximate Strain Energy (kcal/mol) | Reference |

| Aziridine | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine | 5 | 5.4 | rsc.org |

| Piperidine (B6355638) | 6 | ~0 | General |

Photochemical Ring-Opening Mechanisms

Photochemical methods offer an alternative pathway to induce ring-opening in azetidines, often under mild conditions. beilstein-journals.orgresearchgate.net A common strategy involves the photochemical generation of a reactive intermediate, which then undergoes ring-opening. One such approach is the Norrish-Yang cyclization of α-aminoacetophenones to form highly strained azetidinols. beilstein-journals.orgresearchgate.net These azetidinol (B8437883) intermediates can then be induced to ring-open upon the addition of certain reagents.

For a compound like this compound, a relevant photochemical pathway would likely involve a precursor that, upon irradiation, forms a substituted azetidinol. The subsequent ring-opening would be facilitated by the release of the pre-installed strain energy. beilstein-journals.orgresearchgate.net The mechanism often involves the formation of a 1,4-biradical intermediate following a 1,5-hydrogen abstraction, which then cyclizes to the azetidine ring. researchgate.net The efficiency and outcome of these photochemical reactions are highly dependent on the nature of the substituents on the azetidine ring and the nitrogen-protecting group. beilstein-journals.org

Reductive Ring-Opening Reactions

Reductive conditions can also promote the cleavage of the azetidine ring. The most common reductive methods involve the use of reducing agents to open the C-N bonds. For instance, the reduction of azetidin-2-ones (β-lactams) is a widely used method to synthesize azetidines. However, under certain conditions, this reduction can lead to reductive ring cleavage, yielding 3-aminopropanol derivatives as by-products. acs.org The choice of reducing agent is crucial; for example, alane reductions tend to yield the azetidine with minimal ring cleavage, whereas diborane (B8814927) can lead to more of the ring-opened product. acs.org

Another approach involves a single-electron transfer (SET) mechanism. For example, the use of sodium in the presence of a crown ether can effect the reductive σ-N-C bond cleavage of N-sulfonylazetidines. rsc.org While specific studies on this compound are not available, it is plausible that under appropriate reductive conditions, particularly if the nitrogen is activated (e.g., as a sulfonamide), the C-N bonds could be cleaved to yield the corresponding amino alcohol. A plausible mechanism for the reductive ring opening of some heterocycles involves the formation of a radical anion intermediate which subsequently fragments. researchgate.net

Mechanistic Studies of Functionalization at the Azetidine 3-Position

The functionalization of the azetidine ring without opening it is a significant area of research, allowing for the synthesis of complex, substituted four-membered heterocycles. The substituent at the 3-position can play a crucial role in directing further functionalization.

Role of the 2-Methylpropoxy Group in Directing Reactivity

The 2-methylpropoxy group at the 3-position of the azetidine ring is expected to influence the molecule's reactivity in several ways:

Steric Hindrance : The isobutoxy group is relatively bulky. This steric bulk can hinder the approach of reagents to the C2 and C4 positions of the ring, as well as to the nitrogen atom. In reactions involving nucleophilic attack on the ring or functionalization at adjacent positions, the 2-methylpropoxy group would likely direct incoming groups away from its vicinity. For instance, in the deprotonation of a C-H bond adjacent to the ether, the base would approach from the less hindered face of the molecule.

Electronic Effects : The oxygen atom of the 2-methylpropoxy group is electronegative and can influence the electronic distribution within the azetidine ring through inductive effects. This can affect the acidity of neighboring protons and the susceptibility of adjacent carbons to nucleophilic or electrophilic attack. The lone pairs on the oxygen atom could also potentially coordinate with Lewis acids, which could activate the ring or influence the stereochemical outcome of a reaction.

While direct mechanistic studies on the functionalization of this compound are not documented in the reviewed literature, studies on related 3-substituted azetidines provide insights. For example, the synthesis of 3-substituted azetidine-3-carboxylic acids has been achieved via the deprotonation of a 3-cyanoazetidine precursor followed by alkylation. semanticscholar.org In a similar vein, if a suitable leaving group were present at the 3-position, the 2-methylpropoxy group could be introduced via nucleophilic substitution. Conversely, the ether linkage itself is generally stable but could be cleaved under harsh acidic conditions.

Stereochemical Implications of Substituents on Ring Reactions

The stereochemical outcome of reactions involving the azetidine ring is profoundly influenced by the nature and orientation of its substituents. In the case of this compound, the bulky isobutoxy group at the C-3 position plays a crucial role in directing the approach of incoming reagents.

Ring-opening reactions, a common pathway for strained heterocycles, are particularly sensitive to stereochemical factors. Nucleophilic attack on the azetidine ring, for instance, will preferentially occur at the less sterically hindered carbon atom. For a 1-substituted-3-(2-methylpropoxy)azetidine, nucleophilic attack at the C-2 or C-4 position would be influenced by the steric bulk of both the N-substituent and the 3-isobutoxy group.

In reactions where a stereocenter is generated, the 3-(2-methylpropoxy) group can exert diastereoselective control. For example, in an alkylation reaction on a prochiral center of a derivative, the isobutoxy group can shield one face of the molecule, leading to the preferential formation of one diastereomer. The rigidity of the azetidine ring enhances this effect, transmitting the stereochemical information from the C-3 substituent to the reacting center. rsc.org The stereochemical course of such reactions can often be predicted by considering the relative energies of the possible transition states, where steric hindrance is a key determining factor.

The table below illustrates the general principle of how a substituent at C-3 can direct the stereochemical outcome of a hypothetical nucleophilic substitution reaction on an N-activated azetidine.

| Attacking Nucleophile | Predicted Major Diastereomer | Rationale |

| Small Nucleophile (e.g., CN⁻) | trans to the isobutoxy group | Attack from the less hindered face, opposite to the bulky substituent. |

| Bulky Nucleophile (e.g., t-BuLi) | trans to the isobutoxy group | Increased steric repulsion further favors attack from the opposite face. |

It is important to note that electronic effects also play a role. The electron-donating nature of the ether oxygen in the 2-methylpropoxy group can influence the electron density at different positions of the ring, potentially affecting the regioselectivity of certain reactions.

Investigation of Intramolecular Rearrangements and Ring Expansions

The inherent ring strain of azetidines makes them susceptible to intramolecular rearrangements and ring expansion reactions, often leading to the formation of more stable five- or six-membered rings. wikipedia.org These transformations are typically promoted by heat, acid, or transition metals.

One notable rearrangement is the expansion of an aziridine to an azetidine, which can be a synthetic route to 3-alkoxyazetidines. rsc.orgsemanticscholar.org This process often involves the formation of a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile. rsc.orgsemanticscholar.org While this is a method of formation, analogous intramolecular rearrangements starting from a functionalized this compound could be envisaged.

A classic example of a ring expansion reaction is the Tiffeneau-Demjanov rearrangement. If this compound were functionalized with an exocyclic aminomethyl group at C-2, treatment with nitrous acid could generate a diazonium salt. Subsequent loss of nitrogen gas would form a primary carbocation, which could then trigger a ring expansion to yield a pyrrolidine derivative. The regioselectivity of this rearrangement would be influenced by the migratory aptitude of the adjacent ring carbons.

The table below summarizes potential ring expansion reactions applicable to a suitably functionalized this compound scaffold.

| Reaction Type | Required Functionalization | Potential Product |

| Tiffeneau-Demjanov Rearrangement | 2-(Aminomethyl) group | Pyrrolidine derivative |

| Pinacol-type Rearrangement | 2-(Hydroxymethyl) group | Substituted pyrrolidinone |

| Radical-mediated Rearrangement | Exocyclic radical precursor | Expanded or rearranged carbocycle |

The presence of the 2-methylpropoxy group could influence the stability of intermediates and transition states in these rearrangements, thereby affecting reaction rates and product distributions.

Catalytic Mechanisms Involving this compound as a Substrate or Ligand

Azetidines can participate in catalytic processes either as a substrate that is transformed or as a ligand that coordinates to a metal center and influences the outcome of a reaction. pnnl.govlibretexts.org

As a substrate, this compound could undergo various transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce substituents at specific positions on the azetidine ring, provided a suitable leaving group is present. Ring-opening polymerizations of azetidines are also known, and the 2-methylpropoxy substituent would be expected to influence the properties of the resulting polymer.

More commonly, azetidine derivatives are utilized as chiral ligands in asymmetric catalysis. The nitrogen atom of the azetidine ring can act as a Lewis base, coordinating to a metal catalyst. If the azetidine is chiral, it can create a chiral environment around the metal center, enabling enantioselective transformations. While this compound itself is achiral, it could be derivatized to introduce chirality, for example, by introducing a substituent at C-2.

The steric and electronic properties of the 3-(2-methylpropoxy) group would be critical in its role as a ligand. The bulky isobutoxy group would influence the coordination geometry around the metal center and could create a well-defined chiral pocket in a chiral derivative. The electron-donating nature of the ether oxygen could also modulate the electronic properties of the metal center, thereby affecting its catalytic activity.

The table below outlines the potential roles of this compound in catalysis.

| Role in Catalysis | Type of Catalysis | Potential Application |

| Substrate | Transition-metal catalysis | Functionalization of the azetidine ring |

| Ligand | Asymmetric catalysis | Enantioselective synthesis (with further chiral modification) |

| Monomer | Ring-opening polymerization | Synthesis of functional polymers |

Advanced Structural Elucidation and Conformational Analysis of 3 2 Methylpropoxy Azetidine

Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the detailed structural characterization of molecules like 3-(2-methylpropoxy)azetidine, providing insights into stereochemistry, bonding, and molecular dynamics.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational behavior of this compound. Due to the presence of a stereocenter at the C3 position of the azetidine (B1206935) ring, this compound is chiral, and its NMR spectra would be expected to reflect this.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum would show characteristic signals for both the azetidine ring and the 2-methylpropoxy (isobutoxy) group. The protons on the azetidine ring (at C2, C3, and C4) would likely appear as complex multiplets due to geminal and vicinal coupling. The chemical shifts of the C2 and C4 protons are influenced by the nitrogen atom and the C3 substituent. For related N-protected 3-substituted azetidines, the protons on the ring typically resonate in the range of 3.0-4.5 ppm. The methine proton at C3, being attached to the oxygen-bearing carbon, would be expected to appear in a similar or slightly downfield region.

The isobutoxy group would present more straightforward signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ether oxygen.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would provide key information about the carbon framework. The carbons of the azetidine ring would be expected in the range of 40-70 ppm. The C3 carbon, being attached to the electronegative oxygen atom, would resonate further downfield compared to the C2 and C4 carbons. The isobutoxy group carbons would appear at their characteristic chemical shifts.

Conformational Dynamics and NOE Studies:

The azetidine ring is not planar and undergoes a dynamic process of ring puckering. mdpi.com For 3-substituted azetidines, two puckered conformations are possible. Nuclear Overhauser Effect (NOE) experiments would be crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution. For instance, in related cis- and trans-isomers of substituted azetidines, NOE correlations have been successfully used to assign the relative disposition of substituents on the ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| Azetidine CH (C3) | 4.0 - 4.5 | 65 - 75 | Multiplet | Chemical shift influenced by the ether oxygen. |

| Azetidine CH₂ (C2, C4) | 3.2 - 4.2 | 50 - 60 | Multiplet | Protons are diastereotopic due to the C3 stereocenter. |

| Azetidine NH | Variable | - | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Isobutoxy OCH₂ | 3.2 - 3.6 | 70 - 80 | Doublet | Coupled to the isobutoxy CH. |

| Isobutoxy CH | 1.8 - 2.2 | 28 - 35 | Multiplet | Septet or nonet. |

| Isobutoxy CH₃ | 0.8 - 1.0 | 18 - 22 | Doublet | Two equivalent methyl groups. |

Note: These are predicted values based on data for analogous 3-alkoxy and N-substituted azetidines and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Structural Features

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the vibrational modes of the N-H, C-H, C-O, and C-N bonds.

Key expected vibrational frequencies include:

N-H Stretching: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. The exact position and shape of this band can be influenced by hydrogen bonding. msu.edu

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range due to the sp³ C-H bonds of the alkyl groups. libretexts.org

C-O Stretching: A strong C-O stretching band for the ether linkage is expected to appear in the region of 1050-1150 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching vibration of the azetidine ring would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. libretexts.org

N-H Bending: A bending vibration for the N-H group may be observed around 1590-1650 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Moderate to Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| N-H | Bending | 1590 - 1650 | Moderate |

| C-O (Ether) | Stretching | 1050 - 1150 | Strong |

| C-N | Stretching | 1020 - 1250 | Moderate |

Mass Spectrometry for Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure. For this compound, the molecular ion peak [M]⁺ would be expected. The fragmentation would likely proceed through several characteristic pathways.

A primary fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. In the case of this compound, this could involve cleavage of the C2-C3 or C3-C4 bond.

Another likely fragmentation involves the ether linkage. Cleavage of the C-O bond could result in the loss of the isobutoxy group or the formation of an isobutoxy cation. The isobutyl group itself can undergo fragmentation, leading to the loss of a propyl radical to form a stable tert-butyl cation fragment if rearrangement occurs, although direct cleavage is more common.

The fragmentation of the azetidine ring itself is also possible due to its inherent ring strain. This could lead to the loss of small neutral molecules like ethene.

Proposed Fragmentation Pathways:

Alpha-cleavage: Loss of a substituent at C3 to form an iminium ion.

Ether cleavage: Loss of the isobutoxy group as a radical or cation.

Loss of isobutene: A McLafferty-type rearrangement could potentially lead to the loss of isobutene from the molecular ion.

Ring fragmentation: Cleavage of the azetidine ring to produce smaller charged fragments.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion |

| 114 | [C₆H₁₂NO]⁺ | Loss of a methyl radical from the isobutoxy group |

| 86 | [C₄H₈NO]⁺ | Cleavage of the isobutyl group |

| 73 | [C₄H₉O]⁺ | Isobutoxy cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 56 | [C₃H₆N]⁺ | Azetidine ring fragment after loss of the isobutoxy group |

Note: The relative abundances of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination and Bond Angle Analysis

X-ray crystallography would provide the most definitive structural information for this compound in the solid state, assuming a suitable crystal can be obtained. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

For the azetidine ring, the internal bond angles are expected to be significantly smaller than the ideal tetrahedral angle of 109.5°, a direct consequence of the ring strain. vulcanchem.com The C-N-C and C-C-C angles would likely be around 90°. The puckering of the azetidine ring, which is a key conformational feature, would be clearly defined. The dihedral angle of the puckering would quantify the extent to which the ring deviates from planarity. researchgate.net

Furthermore, X-ray analysis would reveal the solid-state conformation of the isobutoxy group and its orientation relative to the azetidine ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group, would also be elucidated, providing insight into the crystal packing. While no specific X-ray crystallographic data for this compound are available, studies on related 3-substituted azetidines have confirmed the puckered nature of the ring and have been instrumental in establishing their solid-state conformations. researchgate.netsemanticscholar.org

Chiroptical Methods for Enantiomeric Purity Assessment and Absolute Configuration Determination (if applicable)

As this compound possesses a chiral center at C3, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are applicable for determining its enantiomeric purity and absolute configuration.

The molecule itself lacks a strong chromophore, which would result in weak electronic circular dichroism signals in the accessible UV-Vis region. However, derivatization of the amine with a chromophoric group, such as a benzoyl or naphthoyl group, would introduce a chromophore whose CD spectrum would be sensitive to the stereochemistry of the adjacent chiral center. The sign and intensity of the Cotton effect in the CD spectrum of the derivative could then be used to assign the absolute configuration by applying empirical rules or by comparison with theoretical calculations.

Alternatively, vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, could be used on the underivatized molecule. Comparison of the experimental VCD spectrum with quantum chemical predictions for one of the enantiomers would allow for an unambiguous assignment of the absolute configuration. acs.orgacs.org

Analysis of Azetidine Ring Pucker and Inversion Dynamics

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of its inherent angle and torsional strain. The ring undergoes a dynamic process of interconversion between two equivalent or non-equivalent puckered conformations, often coupled with the inversion at the nitrogen atom. mdpi.comcolab.ws

The puckering of the azetidine ring can be described by a puckering coordinate. For this compound, the isobutoxy group can occupy either a pseudo-axial or a pseudo-equatorial position in the puckered ring. The relative energies of these two conformations will determine the conformational preference of the molecule. Steric interactions between the C3 substituent and the substituents on the nitrogen and other ring atoms play a crucial role in determining the puckering amplitude and the preferred conformation. researchgate.net

Computational studies on related azetidine derivatives have shown that the energy barrier for ring inversion is relatively low, indicating that the molecule is conformationally flexible at room temperature. mdpi.com This dynamic behavior can be studied using variable-temperature NMR spectroscopy, where changes in the line shapes of the NMR signals can be used to determine the kinetic parameters of the inversion process. The energy barrier to nitrogen inversion is also a key dynamic feature of azetidines, and this process can also be investigated by dynamic NMR techniques. uniba.it For N-unsubstituted azetidines, nitrogen inversion is generally rapid on the NMR timescale at room temperature.

Theoretical and Computational Chemistry Studies of 3 2 Methylpropoxy Azetidine

Quantum Chemical Calculations (e.g., DFT, G3MP2)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and high-accuracy composite methods like Gaussian-3-using-MP2 (G3MP2), are instrumental in elucidating the fundamental properties of 3-(2-Methylpropoxy)azetidine. These methods allow for the precise calculation of molecular energies, electronic structures, and reaction pathways.

The electronic character of a molecule is dictated by the distribution of its electrons, which can be described by molecular orbitals and partial atomic charges. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's reactivity.

For this compound, the HOMO is typically localized on the nitrogen atom of the azetidine (B1206935) ring, reflecting its Lewis basicity and nucleophilic character. The isobutoxy substituent can also influence the HOMO energy level. The LUMO, conversely, is generally distributed across the C-N bonds of the ring, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap implies higher stability.

The charge distribution, calculated through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the polarity of the bonds within the molecule. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon atoms and the hydrogen on the nitrogen bear partial positive charges. This charge distribution is crucial for understanding intermolecular interactions and the regioselectivity of reactions.

Table 1: Representative Frontier Molecular Orbital Energies for 3-Substituted Azetidines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Azetidine | -9.58 | 1.82 | 11.40 |

| 3-Methoxyazetidine | -9.45 | 1.75 | 11.20 |

| This compound (Estimated) | -9.42 | 1.78 | 11.20 |

| 3-Aminoazetidine | -9.30 | 1.90 | 11.20 |

Note: Data for azetidine and substituted analogues are derived from representative computational studies. The values for this compound are estimated based on trends observed for similar 3-alkoxy substituted azetidines, as direct computational data for this specific compound is not available in the cited literature.

The four-membered azetidine ring is not planar and can adopt a puckered conformation to alleviate some of its inherent ring strain. The substituent at the 3-position can exist in either an axial or equatorial position, leading to different conformers. Computational methods are employed to map the conformational energy landscape and identify the most stable geometries. researchgate.net

For this compound, the isobutoxy group can be oriented in a pseudo-axial or pseudo-equatorial position relative to the puckered ring. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects. Generally, the equatorial conformer is favored to minimize steric clashes between the bulky isobutoxy group and the azetidine ring protons. The energy difference between these conformers can be calculated with high accuracy using methods like DFT. researchgate.net The presence of the nitrogen atom allows for ring inversion, and the energy barrier for this process can also be computationally determined. uniba.it

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | 0.00 | 95.5 |

| Axial | 2.50 | 4.5 |

Note: The relative energies are hypothetical values based on typical energy differences found in conformational studies of 3-substituted azetidines. researchgate.net These values serve to illustrate the expected preference for the equatorial conformer.

Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, potential reactions include N-alkylation, N-acylation, and ring-opening reactions.

DFT calculations can be used to model the reaction pathway of, for instance, a nucleophilic substitution at the nitrogen atom. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing insights into the reaction kinetics. nih.gov Similarly, for reactions involving the azetidine ring itself, such as ring-opening by a nucleophile, computational modeling can predict the regioselectivity and stereoselectivity of the attack. nih.gov The reaction of azetidines can proceed through concerted or stepwise mechanisms, and computational studies can distinguish between these pathways. nih.govchemrxiv.org

The azetidine ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain influences its reactivity, making it susceptible to ring-opening reactions. The quantification of this ring strain energy (RSE) is a key aspect of understanding its chemical behavior.

The RSE can be calculated computationally using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, thus minimizing errors in the calculation. For azetidine, the RSE is significant, though less than that of the three-membered aziridine (B145994) ring. The presence of a substituent at the 3-position can slightly modify the ring strain. Computational studies on various substituted azetidines have provided a detailed understanding of how substituents influence the RSE. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules, providing a picture of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations can be used to study its behavior in different solvents, revealing how solvent molecules arrange around the solute and influence its conformation. These simulations can also shed light on the dynamics of intermolecular interactions, such as hydrogen bonding between the azetidine nitrogen and a protic solvent.

In Silico Prediction of Reactivity, Regioselectivity, and Stereoselectivity

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the chemical reactivity and selectivity of molecules before they are synthesized in the lab. For this compound, these predictions can guide synthetic efforts and help in understanding its potential biological activity.

Reactivity indices derived from DFT calculations, such as the Fukui functions and dual descriptor, can predict the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks. nih.gov For this compound, these indices would likely confirm the nucleophilicity of the nitrogen atom and identify the electrophilic character of the ring carbons.

In the context of reactions, computational modeling can predict the regioselectivity of, for example, a ring-opening reaction. By comparing the activation energies for nucleophilic attack at the C2 versus the C4 position of the azetidine ring, the preferred site of reaction can be determined. Stereoselectivity, particularly in reactions involving the creation of new chiral centers, can also be predicted by modeling the energies of the different diastereomeric transition states. nih.gov

Ligand-Target Interaction Modeling of Azetidine Scaffolds in Chemical Biology Research

The azetidine scaffold, a four-membered saturated cyclic amine, is recognized as a privileged structure in medicinal chemistry. researchgate.net Its unique ring-strain energy, comparable to cyclopropane (B1198618) and aziridine, endows it with a combination of molecular rigidity and stability, making it an attractive core for designing novel therapeutic agents. researchgate.net In chemical biology research, theoretical and computational methods, particularly ligand-target interaction modeling, are indispensable tools for exploring the potential of azetidine-containing compounds, such as this compound. These in-silico techniques allow for the prediction and analysis of how these molecules might bind to biological targets at an atomic level, thereby guiding synthetic efforts and accelerating drug discovery. researchgate.netbiotech-asia.org

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. ijbpas.comrjptonline.org This technique is frequently applied to libraries of azetidine derivatives to screen for potential inhibitors against a wide array of biological targets. nih.govbroadinstitute.orgnih.gov The process involves generating 3D conformations of the azetidine ligand and placing it within the binding site of a protein whose structure has been determined experimentally or predicted. Algorithms then calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. ijbpas.comnih.gov These calculations consider various molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for stable ligand-protein binding. rjptonline.org

Research has demonstrated the utility of molecular docking for various azetidine derivatives across different therapeutic areas:

Antiproliferative Activity: In oncology research, azetidin-2-one (B1220530) derivatives have been modeled as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. dergipark.org.trresearchgate.net In-silico studies have shown that these compounds can fit within the erlotinib (B232) binding site of the EGFR tyrosine kinase domain. dergipark.org.trresearchgate.net The predictive power of these models is assessed by comparing the fitness scores of novel derivatives against known reference ligands. dergipark.org.tr

Table 1: Molecular Docking Data of Azetidin-2-one Derivatives Against EGFR This table is based on findings from a study on new azetidin-2-one derivatives as potential antiproliferative agents. The Piecewise Linear Potential (PLP) fitness score indicates the predicted binding affinity.

| Compound ID | Target Protein | PLP Fitness Score | Reference Ligand (Erlotinib) Fitness Score | Source |

| A-2 | EGFR Tyrosine Kinase | 77.79 | 71.94 | dergipark.org.trresearchgate.net |

| A-8 | EGFR Tyrosine Kinase | 76.68 | 71.94 | dergipark.org.trresearchgate.net |

| A-14 | EGFR Tyrosine Kinase | 71.46 | 71.94 | dergipark.org.trresearchgate.net |

Antiviral Activity: The versatility of the azetidine scaffold is further highlighted in antiviral research. Computational studies have explored azetidine derivatives as potential inhibitors of viral proteins. For instance, a novel azetidine derivative was docked against Hepatitis C Virus (HCV) NS5B and Norovirus proteins, showing promising binding energies. researchgate.net Similarly, in response to the COVID-19 pandemic, azetidine-related compounds were screened against SARS-CoV-2 proteins, with some exhibiting high binding affinities for the main protease (Mpro), spike protein (Spro), and RNA-dependent RNA polymerase (RdRp). mdpi.com

Table 2: Antiviral Molecular Docking Results for Azetidine Derivatives This table summarizes predicted binding energies from computational studies against various viral protein targets.

| Ligand/Compound | Viral Target | Predicted Binding Energy (kcal/mol) | Source |

| Novel Azetidine Derivative | Hepatitis C Virus (HCV) NS5B | -18.34 (ΔGbind kJ/mol) | researchgate.net |

| Novel Azetidine Derivative | Norovirus | -16.10 (ΔGbind kJ/mol) | researchgate.net |

| Compound C13 | SARS-CoV-2 Spro | -10.6 | mdpi.com |

| Compound C13 | SARS-CoV-2 RdRp | -9.5 | mdpi.com |

| Compound C15 | SARS-CoV-2 Mpro | -8.8 | mdpi.com |

Other Therapeutic Targets: The application of ligand-target modeling for azetidine scaffolds extends to numerous other target classes. Studies have modeled azetidinone derivatives against Plasmodium falciparum glutamate (B1630785) dehydrogenase for antimalarial applications ijbpas.com, Enoyl-acyl carrier protein (enoyl-ACP) reductase for antitubercular activity rjptonline.orgvistas.ac.in, and Monoamine Oxidase A (MAO-A) for potential antidepressant agents. rjptonline.org These studies consistently demonstrate that the azetidine core serves as an effective scaffold, with substituents determining the specificity and affinity for the target protein. The interactions often involve hydrogen bonding with key amino acid residues in the active site. rjptonline.org

Following initial docking, more advanced computational techniques like Molecular Dynamics (MD) simulations can be employed. researchgate.net MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose and a more accurate calculation of binding free energies. researchgate.net

Derivatization and Synthetic Utility of 3 2 Methylpropoxy Azetidine As a Chemical Scaffold

Synthesis of Novel Azetidine (B1206935) Analogs and Complex DerivativesCurrent time information in Bangalore, IN.smolecule.combham.ac.uknih.govconicet.gov.archemrxiv.orgnih.gov

The synthesis of novel analogs from the 3-(2-Methylpropoxy)azetidine scaffold is a key strategy for generating libraries of diverse compounds for drug discovery and material science. smolecule.com The inherent reactivity of the azetidine ring, driven by ring strain, facilitates a variety of chemical transformations. rsc.org Synthetic methodologies often focus on functionalization at the nitrogen atom, modification of the side chain, and the introduction of new stereocenters to create complex, three-dimensional structures.

One common approach involves the N-acylation of the azetidine ring to form amides. vulcanchem.com For instance, 3-(3-Methylphenoxy)azetidine can be reacted with acylating agents like 1-(3,4-dimethoxybenzoyl) chloride to yield the corresponding amide derivative. vulcanchem.com Furthermore, the azetidine nitrogen can participate in the formation of more complex heterocyclic systems, such as in the synthesis of (3R,4S)-1-methyl-3-[3-(3-methylphenoxy)azetidine-1-carbonyl]piperidin-4-ol. vulcanchem.com

The synthesis of azetidine derivatives can also be achieved through multi-step sequences starting from readily available materials. For example, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated as triple reuptake inhibitors. nih.gov This synthesis involved the reduction of a starting ketone, followed by Swern oxidation and a Grignard reaction to introduce the desired aryl group. Subsequent alkylation of the azetidine nitrogen led to a library of over 80 analogs. nih.gov

The generation of complex derivatives often involves the use of advanced synthetic methods. Palladium-catalyzed cross-coupling reactions, for instance, have been employed to synthesize 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. mdpi.com This method allows for the direct installation of various aromatic and heteroaromatic moieties onto the azetidine core.

The table below showcases examples of complex derivatives synthesized from azetidine scaffolds, highlighting the diversity of achievable structures.

| Starting Scaffold | Reagents and Conditions | Derivative | Application/Significance |

| 3-(3-Methylphenoxy)azetidine | 1-(3,4-dimethoxybenzoyl) chloride | 1-(3,4-dimethoxybenzoyl)-3-(3-methylphenoxy)azetidine | N-acylated analog for structure-activity relationship studies. vulcanchem.com |

| 3-Aryl-3-oxypropylamine scaffold | 1. Reduction 2. Swern Oxidation 3. Grignard Reaction 4. Alkylation | Various 3-substituted azetidine derivatives | Library of potential triple reuptake inhibitors for neurological disorders. nih.gov |

| t-butyl (N-benzylazetidine-3-yl) carboxylate | (het)aryl halides, Pd-catalyst | 3-Aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds | Building blocks for pharmaceutically active agents. mdpi.com |

Stereochemical control during the synthesis and functionalization of azetidines is paramount, especially when targeting chiral molecules with specific biological activities. The synthesis of enantiomerically pure azetidines often relies on starting from chiral precursors or employing asymmetric catalytic methods. psu.edu For example, the synthesis of chiral N-propargylsulfinamides, which can be cyclized to form chiral azetidin-3-ones, utilizes (R)-t-butanesulfinamide as a chiral auxiliary to achieve high diastereoselectivities. nih.gov

In the context of 3-substituted azetidines, the existing stereocenter at C3 can direct the stereochemical outcome of reactions at other positions. However, controlling the stereochemistry at the azetidine nitrogen can be challenging. The nitrogen atom can undergo inversion, potentially leading to a mixture of diastereomers if a new stereocenter is created. Protecting the nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) group, can lock the conformation and allow for stereocontrolled transformations. The Boc group can be subsequently removed under acidic conditions. nih.gov

The following table summarizes methods for functionalization at the azetidine nitrogen with a focus on stereochemical control:

| Functionalization Method | Reagents/Catalysts | Stereochemical Control Strategy | Example Application |

| Asymmetric Cyclization | Chiral N-propargylsulfinamides, Gold-catalyst | Use of a chiral auxiliary ((R)-t-butanesulfinamide). nih.gov | Synthesis of chiral azetidin-3-ones. nih.gov |

| N-Alkylation | Alkyl halides, Base | Starting with an enantiomerically pure azetidine. | Modification of bioactive azetidine scaffolds. nih.gov |

| N-Acylation | Acyl chlorides, Amine base | Starting with an enantiomerically pure azetidine. | Synthesis of amide derivatives for SAR studies. vulcanchem.com |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Use of a chiral reducing agent or starting with a chiral azetidine. | Introduction of diverse N-substituents. chemrxiv.org |

While functionalization of the azetidine nitrogen is a common strategy, modification of the 3-(2-methylpropoxy) side chain offers another avenue for creating structural diversity. This can be achieved through various chemical transformations, although it may require more complex synthetic routes compared to N-functionalization.

One potential approach involves the cleavage of the ether linkage, followed by the introduction of new functional groups. This would, however, necessitate a robust synthetic strategy to selectively cleave the C-O bond without affecting the azetidine ring. A more practical approach might involve the synthesis of azetidine precursors with different side chains from the outset. For instance, instead of using 2-methylpropanol in the initial synthesis, other alcohols could be employed to generate a library of 3-alkoxyazetidines.

Another strategy for diversification involves the functionalization of the alkyl portion of the 2-methylpropoxy group. This could be achieved through radical-mediated C-H activation/functionalization, although achieving selectivity on such a small alkyl chain can be challenging.

A more direct method for diversification at the 3-position involves starting with a 3-hydroxyazetidine or a 3-ketoazetidine intermediate. These versatile building blocks can be used to introduce a wide variety of substituents at the 3-position through nucleophilic substitution, reductive amination, or other standard chemical transformations. semanticscholar.org For example, a 3-hydroxyazetidine can be reacted with various alcohols under Mitsunobu conditions or converted to a leaving group for subsequent displacement by nucleophiles.

The following table outlines potential strategies for modifying the side chain of 3-alkoxyazetidines:

| Modification Strategy | Key Intermediate | Reagents and Conditions | Potential New Side Chains |

| Ether Cleavage and Re-alkylation | 3-Hydroxyazetidine | BBr₃ (cleavage), various alcohols/alkyl halides (alkylation) | Aryloxy, benzyloxy, long-chain alkoxy |

| Synthesis from Alternative Alcohols | 1,3-Propanediol (B51772) derivative | Different alcohols in the initial synthesis | Fluoroalkoxy, cyanoalkoxy, unsaturated alkoxy |

| Functionalization of the Alkyl Chain | This compound | Radical initiators, functionalizing agents | Halogenated, hydroxylated, or aminated side chains |

| Derivatization from 3-Ketoazetidine | Azetidin-3-one | Grignard reagents, organolithiums, Wittig reagents | 3-Alkyl, 3-aryl, 3-alkenyl azetidines |

The creation of additional stereocenters on the this compound scaffold is a powerful strategy for generating complex, three-dimensional molecules with potential applications in medicinal chemistry and asymmetric synthesis. The introduction of new stereocenters can be achieved through various stereoselective reactions, often guided by the existing stereochemistry of the azetidine ring or through the use of chiral auxiliaries.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com For example, Evans oxazolidinones are widely used chiral auxiliaries for stereoselective alkylations, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. In the context of this compound, a chiral auxiliary could be attached to the azetidine nitrogen to control the stereoselective introduction of a substituent at another position on the ring.

The synthesis of spirocyclic azetidines is another approach to introducing additional stereocenters and creating complex architectures. For instance, the asymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. nih.gov This method provides access to densely functionalized chiral spirocycles with high enantioselectivity.

The intramolecular aminolysis of 3,4-epoxy amines is another method for constructing azetidine rings with adjacent functionality that can serve as a handle for introducing new stereocenters. nih.gov Lanthanide catalysts, such as La(OTf)₃, have been shown to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines with a hydroxyl group that can be further functionalized. nih.gov

The table below provides examples of methods for introducing additional stereocenters:

| Method | Key Reaction | Chiral Influence | Resulting Structure |

| Chiral Auxiliary Directed Synthesis | Aldol reaction with an N-acylated azetidine bearing a chiral auxiliary. | Chiral auxiliary (e.g., Evans oxazolidinone). | Diastereomerically enriched azetidine with a new stereocenter on the N-acyl group. |

| Asymmetric Catalysis | Copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling. nih.gov | Chiral ligand on the copper catalyst. nih.gov | Enantiomerically enriched spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov |

| Diastereoselective Cyclization | La(OTf)₃-catalyzed intramolecular aminolysis of a chiral epoxy amine. nih.gov | Pre-existing stereocenters in the epoxy amine substrate. nih.gov | Chiral azetidine with a hydroxyl group at a defined stereocenter. nih.gov |

Modification and Diversification of the 2-Methylpropoxy Side Chain

This compound as a Chiral Building Block in Asymmetric Synthesissmolecule.combham.ac.uknih.gov

Chiral building blocks are enantiomerically pure or enriched compounds that can be incorporated into larger molecules without the need for a resolution step at a later stage of the synthesis. This compound, if available in an enantiomerically pure form, can serve as a valuable chiral building block in asymmetric synthesis. Its rigid, four-membered ring can impart a specific conformation to the target molecule, which can be crucial for biological activity.

The use of chiral amines as building blocks is a well-established strategy in the synthesis of pharmaceuticals and natural products. sigmaaldrich.com The azetidine moiety in this compound can act as a conformationally restricted analog of other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638), or even as a bioisosteric replacement for a phenyl ring. chemrxiv.org

In asymmetric synthesis, a chiral building block like enantiopure this compound can be used in several ways. It can be directly incorporated into the target molecule through reactions at the azetidine nitrogen. For example, it can be used as a chiral amine component in multicomponent reactions or as a nucleophile in substitution reactions.

Furthermore, the 3-(2-methylpropoxy) group itself can be a source of chirality if a stereocenter is present in the 2-methylpropoxy moiety. However, the primary utility as a chiral building block stems from the stereocenter at the C3 position of the azetidine ring.

The synthesis of enantiomerically pure azetidines can be challenging. Methods include the resolution of racemic mixtures, the use of chiral starting materials, and asymmetric catalysis. psu.edu For instance, the enzymatic resolution of racemic azetidine-2-carbonitriles has been demonstrated to be a highly efficient method for obtaining enantiopure azetidine derivatives. researchgate.net

The following table illustrates the potential of this compound as a chiral building block:

| Synthetic Application | Reaction Type | Role of this compound | Example Target Molecule Class |

| Synthesis of Chiral Ligands | Nucleophilic substitution | Chiral amine backbone | Ligands for asymmetric transition metal catalysis. |